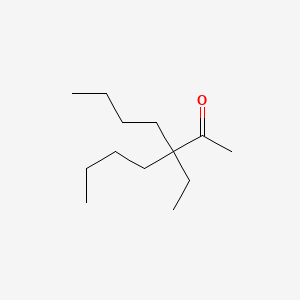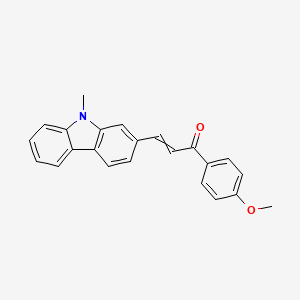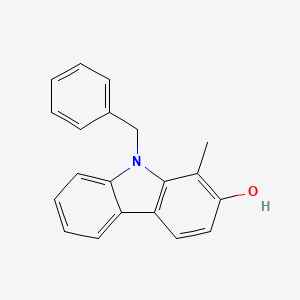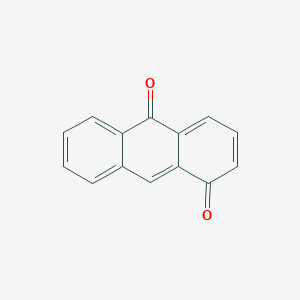![molecular formula C7H6ClF2Si B14586820 Chloro(fluoro)[(3-fluorophenyl)methyl]silyl CAS No. 61502-50-9](/img/structure/B14586820.png)
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl is a compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes both chloro and fluoro substituents, makes it an interesting subject for research in various fields of chemistry and material science.
Méthodes De Préparation
The synthesis of Chloro(fluoro)[(3-fluorophenyl)methyl]silyl typically involves the reaction of a silicon-containing precursor with appropriate chloro and fluoro reagents. One common method is the hydrosilylation reaction, where a silicon-hydride compound reacts with an alkene or alkyne in the presence of a catalyst. The reaction conditions often require the use of a platinum or rhodium catalyst and can be carried out under mild temperatures and pressures. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium alkoxides or amines.
Coupling Reactions: The compound can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.
Applications De Recherche Scientifique
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organosilicon compounds
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its ability to undergo various chemical transformations makes it a versatile intermediate in drug synthesis.
Medicine: Research into the medicinal properties of organosilicon compounds has shown potential for the development of new therapeutic agents. This compound may serve as a precursor for such agents.
Industry: In the materials science industry, the compound is used in the production of specialty polymers and coatings. Its unique properties can enhance the performance of these materials.
Mécanisme D'action
The mechanism of action of Chloro(fluoro)[(3-fluorophenyl)methyl]silyl depends on the specific application and the target molecule it interacts with. In general, the compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The presence of chloro and fluoro groups can influence the reactivity and selectivity of the compound, making it a valuable tool in synthetic chemistry. The molecular targets and pathways involved in its action are typically determined by the specific functional groups present in the compound and the nature of the reaction it undergoes.
Comparaison Avec Des Composés Similaires
Chloro(fluoro)[(3-fluorophenyl)methyl]silyl can be compared with other organosilicon compounds such as:
Trimethylsilyl chloride: A commonly used silylating agent in organic synthesis.
Triethoxysilane: Used in the production of silane coupling agents and adhesives.
Phenyltrimethoxysilane: Employed in the synthesis of silicone resins and coatings.
The uniqueness of this compound lies in its dual chloro and fluoro functionalities, which provide distinct reactivity patterns and make it a versatile intermediate in various chemical transformations.
Propriétés
Numéro CAS |
61502-50-9 |
|---|---|
Formule moléculaire |
C7H6ClF2Si |
Poids moléculaire |
191.66 g/mol |
InChI |
InChI=1S/C7H6ClF2Si/c8-11(10)5-6-2-1-3-7(9)4-6/h1-4H,5H2 |
Clé InChI |
VJODYHQOTOKSIT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C[Si](F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[2-(Morpholin-4-yl)ethoxy]pyrazine-2-carbonitrile](/img/structure/B14586741.png)




![1-[(Oxo-lambda~4~-sulfanylidene)amino]-4-phenoxybenzene](/img/structure/B14586771.png)

![4,5-Dimethoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14586784.png)

![2-[(E)-Benzylideneamino]-4,5-dimethoxybenzoic acid](/img/structure/B14586788.png)
![6-Methyl-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14586791.png)
![(1E)-N-Hydroxy-N'-[3-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B14586794.png)
![2-Phenylthieno[2,3-b]furan-5-carbaldehyde](/img/structure/B14586800.png)

